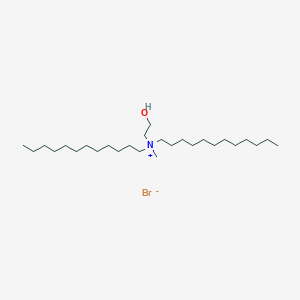
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is an organic compound with the molecular formula C12H22 It is a branched hydrocarbon with two methyl groups and an isopropyl group attached to a hepta-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene typically involves the alkylation of a suitable diene precursor with isopropyl and methyl groups. One common method is the reaction of 4,6-dimethylhepta-2,4-diene with isopropyl bromide in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation process. The product is then purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the diene using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Chlorine gas in the presence of UV light or bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Formation of 4,6-dimethyl-3-(propan-2-yl)heptan-2-one.
Reduction: Formation of 4,6-dimethyl-3-(propan-2-yl)heptane.
Substitution: Formation of this compound chloride or bromide.
Scientific Research Applications
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or signaling pathways. In chemical reactions, its diene structure enables participation in Diels-Alder reactions, forming cyclohexene derivatives.
Comparison with Similar Compounds
4,6-Dimethylhepta-2,4-diene: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylhepta-2,4-diene: Lacks the methyl groups at positions 4 and 6, affecting its reactivity and physical properties.
4,6-Dimethyl-3-(propan-2-yl)heptane: Saturated version of the compound, with different chemical reactivity.
Uniqueness: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is unique due to its combination of methyl and isopropyl groups on a diene backbone, which imparts specific steric and electronic properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
63787-86-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,6-dimethyl-3-propan-2-ylhepta-2,4-diene |
InChI |
InChI=1S/C12H22/c1-7-12(10(4)5)11(6)8-9(2)3/h7-10H,1-6H3 |
InChI Key |
QWTIBZCZZQCELH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(C)C)C(=CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
